molecular formula C17H18ClNO5S B4776643 Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate

Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate

Cat. No.: B4776643
M. Wt: 383.8 g/mol
InChI Key: IKBAERHYNBHJPS-UHFFFAOYSA-N
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Description

Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl(methyl)sulfamoyl group attached to a chlorophenoxy moiety, which is further linked to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of benzylamine with methylsulfonyl chloride to form benzyl(methyl)sulfonamide.

    Chlorophenoxy Acetate Formation: The next step involves the reaction of 2-chlorophenol with chloroacetic acid in the presence of a base to form 2-chlorophenoxyacetic acid.

    Esterification: The 2-chlorophenoxyacetic acid is then esterified with methanol to form methyl 2-chlorophenoxyacetate.

    Coupling Reaction: Finally, the benzyl(methyl)sulfonamide is coupled with methyl 2-chlorophenoxyacetate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetate
  • Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-methylphenoxy]acetate
  • Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-fluorophenoxy]acetate

Uniqueness

Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate is unique due to the presence of the chlorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-19(11-13-6-4-3-5-7-13)25(21,22)14-8-9-16(15(18)10-14)24-12-17(20)23-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBAERHYNBHJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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